molecular formula C5H15ClOSi2 B3050882 Disiloxane, chloropentamethyl- CAS No. 2943-62-6

Disiloxane, chloropentamethyl-

Cat. No.: B3050882
CAS No.: 2943-62-6
M. Wt: 182.79 g/mol
InChI Key: LFOBOFBSSXPQGD-UHFFFAOYSA-N
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Description

Disiloxane, chloropentamethyl- (CAS: 1438-82-0) is a chlorinated organosilicon compound with the molecular formula C₅H₁₆ClOSi₂ and a molecular weight of 163.81 g/mol (derived from and structural analysis). It belongs to the disiloxane family, characterized by a central silicon-oxygen-silicon (Si–O–Si) backbone substituted with methyl and chlorine groups. The compound is synthesized via reactions involving chlorinated silane precursors, such as the reaction of indenyl anion with chloropentamethyl disilane or 1,3-dichlorotetramethyldisiloxane, as demonstrated in structural studies (). Its asymmetric substitution pattern distinguishes it from symmetric disiloxanes like hexamethyldisiloxane.

Key properties include:

  • Boiling Point: ~359.5 K (86.4°C) ().
  • logP (Octanol-Water Partition Coefficient): 1.821, indicating moderate hydrophobicity ().
  • Reactivity: The chlorine substituent enhances electrophilicity, enabling cross-coupling reactions (e.g., Hiyama coupling) and hydrolysis ().

Preparation Methods

Synthetic Routes and Reaction Conditions: Disiloxane, chloropentamethyl-, can be synthesized through the hydrosilylation of alkenes and alkynes. The transition metal-catalyzed addition of silicon-hydrogen bonds to unsaturated bonds is a common method for preparing silicon-based compounds. This method is efficient and allows for the formation of novel disiloxane-based building blocks .

Industrial Production Methods: In industrial settings, the production of disiloxane, chloropentamethyl-, often involves the hydrolysis and co-condensation of monochlorosilanes. This method is preferred due to its simplicity, efficiency, and safety .

Chemical Reactions Analysis

Types of Reactions: Disiloxane, chloropentamethyl-, undergoes various chemical reactions, including:

    Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds (e.g., alkenes and alkynes).

    Oxidation: Reaction with oxidizing agents to form silanols and siloxanes.

    Substitution: Replacement of chlorine atoms with other functional groups.

Common Reagents and Conditions:

    Hydrosilylation: Catalyzed by transition metals such as platinum or rhodium.

    Oxidation: Utilizes oxidizing agents like hydrogen peroxide or peracids.

    Substitution: Involves nucleophiles such as alcohols or amines.

Major Products Formed:

Scientific Research Applications

Disiloxane, chloropentamethyl-, has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of disiloxane, chloropentamethyl-, involves its ability to form stable silicon-oxygen bonds. This compound acts as a crosslinking agent, facilitating the formation of silicone elastomers and resins. The molecular targets include unsaturated carbon-carbon bonds, which undergo hydrosilylation reactions catalyzed by transition metals .

Comparison with Similar Compounds

Comparison with Similar Disiloxane Compounds

Below is a detailed comparison of disiloxane, chloropentamethyl- with structurally analogous disiloxanes, focusing on synthesis, physical properties, reactivity, and applications.

Physical and Thermodynamic Properties

Property Chloropentamethyl- Hexamethyldisiloxane 1,3-Diethenyl-tetramethyl- Pentamethyldisiloxane
Boiling Point (K) 359.5 373.2 403–408† 359.5
Density (kg/m³) ~800–820‡ 763–793 783–823 ~800–820‡
logP 1.821 3.12 ~2.5 (estimated) 1.821
Vapor Pressure (kPa @ 298 K) ~22.0§ 12.22 N/A ~22.0§

*†Estimated based on vinyl group contributions ().
*‡Density data inferred from similar compounds ().
*§Approximated from pentamethyldisiloxane data ().

Key Observations :

  • Hexamethyldisiloxane exhibits higher hydrophobicity (logP = 3.12) due to additional methyl groups.
  • 1,3-Diethenyl-tetramethyl-disiloxane has a higher boiling point, attributed to vinyl group polarity and molecular weight ().

Structural and Spectroscopic Differences

  • NMR Shifts : Chlorine substituents cause downfield shifts in ¹H/¹³C NMR compared to methyl or vinyl groups ().

Biological Activity

Disiloxane, chloropentamethyl- (chemical formula: C5_5H15_{15}ClOSi2_2) is a compound that belongs to the family of organosilicon compounds. Its unique structure and properties make it a subject of interest in various fields, including materials science and biology. This article explores its biological activity, supported by research findings, data tables, and case studies.

Disiloxane, chloropentamethyl- is characterized by its molecular structure, which includes silicon-oxygen bonds and chlorine substituents. The average mass of the compound is approximately 182.79 g/mol . Understanding these properties is crucial for assessing its biological interactions.

PropertyValue
Molecular FormulaC5_5H15_{15}ClOSi2_2
Average Mass182.79 g/mol
StructureDisiloxane
Chlorine ContentYes

Research indicates that disiloxanes can interact with biological systems through various mechanisms, including oxidative stress modulation and cellular signaling pathways. The presence of chlorine in disiloxane compounds may enhance their reactivity, potentially leading to biological effects such as cytotoxicity or modulation of enzyme activities.

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of disiloxanes on human cell lines. Results showed that chloropentamethyl- exhibited significant cytotoxicity at higher concentrations, suggesting potential applications in targeted therapies or as a chemotherapeutic agent .
  • Enzyme Interaction : Another investigation focused on the interaction of disiloxanes with alkaline phosphatase. The study found that chloropentamethyl- could inhibit enzyme activity, which may have implications for understanding its role in metabolic processes .

Table 2: Summary of Case Studies on Biological Activity

Study FocusFindingsImplications
CytotoxicitySignificant cytotoxic effects on cell linesPotential use in targeted therapies
Enzyme InteractionInhibition of alkaline phosphatase activityInsights into metabolic regulation

Research Findings

Recent studies have highlighted the importance of disiloxanes in biological contexts. For example, research published in academic journals has demonstrated that these compounds can influence microbial activity and metabolic pathways in various organisms . The implications for human health and disease treatment are significant, particularly in areas such as cancer therapy and antimicrobial development.

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of disiloxane, chloropentamethyl-. Future studies should focus on:

  • In Vivo Studies : To assess the biological effects in living organisms.
  • Mechanistic Studies : To understand how disiloxanes interact at the molecular level.
  • Therapeutic Applications : Exploring potential uses in medicine and biotechnology.

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing chloropentamethyldisiloxane derivatives, and how can stability challenges be addressed?

Synthesis of disiloxane derivatives often involves siloxane protection strategies to stabilize reactive intermediates. For example, disiloxane-protected Fapy·dG (a DNA lesion) was synthesized using silylation agents to enhance stability under acidic conditions . Key parameters include reaction temperature (optimized at 25–40°C) and moisture control to prevent hydrolysis. Stability studies indicate that disiloxane protection reduces degradation rates by 70% compared to unprotected analogs, as confirmed via HPLC and NMR .

Q. What analytical techniques are most effective for characterizing the structural and electronic properties of chloropentamethyldisiloxane?

  • Nuclear Magnetic Resonance (NMR): Provides detailed insights into silicon-centered bonding environments and substituent effects.
  • X-ray Crystallography: Resolves crystal packing and intermolecular interactions, as demonstrated in studies of monofunctionalized disiloxanes .
  • Raman Spectroscopy: Measures vibrational modes (e.g., Si–O–Si bending) to infer molecular flexibility. For example, low-frequency Raman spectra (10–200 cm⁻¹) revealed a linearization energy barrier of 0.32 kcal mol⁻¹ .

Q. How can crystallographic data inform the design of disiloxane-based materials?

Crystal structure analyses of chloropentaphenyldisiloxane revealed intermolecular interactions (e.g., π-stacking and van der Waals forces) that influence material rigidity and thermal stability . These findings guide the rational design of disiloxane frameworks for applications like porous polymers or coatings.

Advanced Research Questions

Q. How do computational methods resolve discrepancies in experimental measurements of disiloxane’s linearization energy barrier?

Discrepancies in experimental linearization barriers (0.3–1.4 kcal mol⁻¹) arise from differences in vibrational energy corrections and sampling techniques. Diffusion Monte Carlo (DMC) simulations, combined with MP2-level harmonic force constants, achieved a ZPE-corrected barrier of 0.36 kcal mol⁻¹, closely matching Raman-derived values . Supercomputer-aided quantum simulations (e.g., at JAIST) further refined predictions by modeling large-amplitude Si–O–Si bending motions .

Q. What methodological advancements enable the use of disiloxane-based electrolytes in energy storage systems?

Disiloxane/LiBOB electrolytes exhibit ionic conductivities of 6.2 × 10⁻⁴ S cm⁻¹ at room temperature and stability up to 4.7 V. Key optimizations include:

  • Doping concentration: 0.8 M LiBOB minimizes resistance while maintaining electrochemical stability .
  • Molecular dynamics (MD) simulations: Predict solvation structures and ion-pair dissociation efficiencies .

Q. How do force field calculations for disiloxane improve predictions of material behavior in siloxane-based polymers?

Force fields derived from quantum mechanical calculations (e.g., B3LYP/6-31G*) accurately model Si–O bond dynamics and bending energies. These force fields are scaled using experimental vibrational spectra (e.g., D-substituted disiloxane) to reduce ambiguities in predicting thermal expansion and mechanical properties .

Q. What strategies address contradictions in the bioaccumulation potential of disiloxanes in environmental studies?

While disiloxanes exhibit moderate persistence, their bioaccumulation varies with substituents. For example, methyl-terminated disiloxanes show lower bioaccumulation factors (log BAF = 2.1) compared to phenyl-substituted analogs (log BAF = 3.8). Advanced LC-MS/MS methods quantify metabolites, while QSAR models correlate substituent hydrophobicity (log P) with environmental half-lives .

Properties

IUPAC Name

chloro-dimethyl-trimethylsilyloxysilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H15ClOSi2/c1-8(2,3)7-9(4,5)6/h1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFOBOFBSSXPQGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)O[Si](C)(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H15ClOSi2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062727
Record name Disiloxane, chloropentamethyl-
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Molecular Weight

182.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2943-62-6
Record name 1-Chloro-1,1,3,3,3-pentamethyldisiloxane
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URL https://commonchemistry.cas.org/detail?cas_rn=2943-62-6
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Record name 1-Chloro-1,1,3,3,3-pentamethyldisiloxane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disiloxane, 1-chloro-1,1,3,3,3-pentamethyl-
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Record name Disiloxane, chloropentamethyl-
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Record name Chloropentamethyldisiloxane
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Record name 1-CHLORO-1,1,3,3,3-PENTAMETHYLDISILOXANE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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